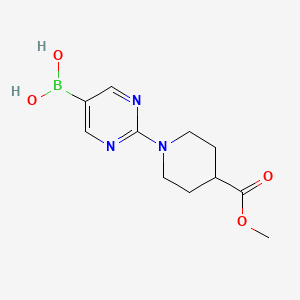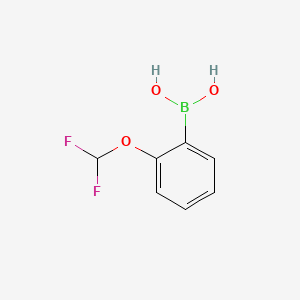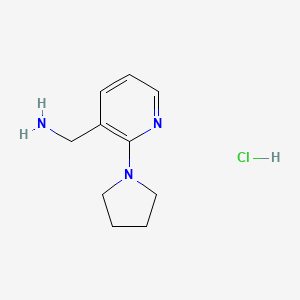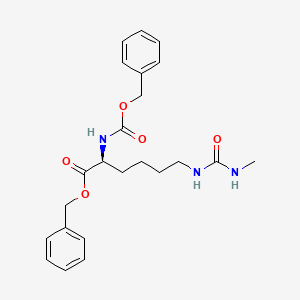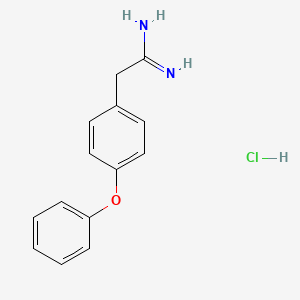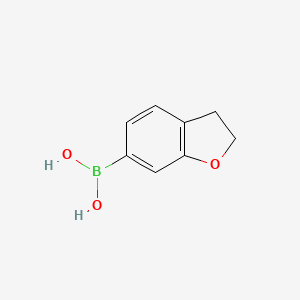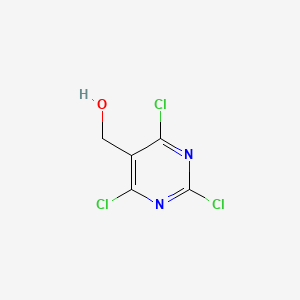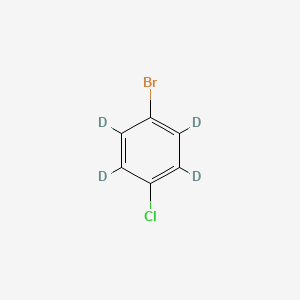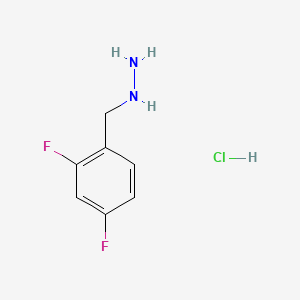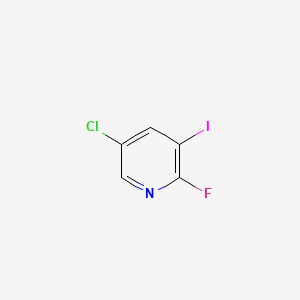
5-Cloro-2-fluoro-3-yodopirina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring
Aplicaciones Científicas De Investigación
5-Chloro-2-fluoro-3-iodopyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
It’s known that fluoropyridines, a class of compounds to which 5-chloro-2-fluoro-3-iodopyridine belongs, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that 5-Chloro-2-fluoro-3-iodopyridine might interact with its targets in a unique manner, potentially leading to different biochemical changes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in the desired product .
Industrial Production Methods
Industrial production methods for 5-Chloro-2-fluoro-3-iodopyridine often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using reagents like organolithium compounds or transition metal catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Organolithium Compounds: For halogen-metal exchange reactions.
Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Chloro-2-fluoro-3-iodopyridine include:
- 2-Fluoro-3-iodopyridine
- 5-Chloro-2-fluoro-4-iodopyridine
- 2-Chloro-5-fluoro-3-iodopyridine
Uniqueness
What sets 5-Chloro-2-fluoro-3-iodopyridine apart from these similar compounds is the specific arrangement of halogen atoms on the pyridine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-chloro-2-fluoro-3-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCAFZNEDOLLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660550 |
Source


|
| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-31-2 |
Source


|
| Record name | 5-Chloro-2-fluoro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
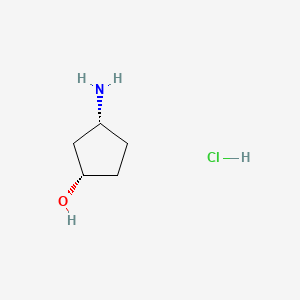
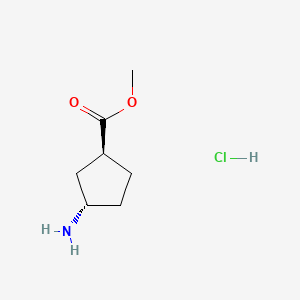
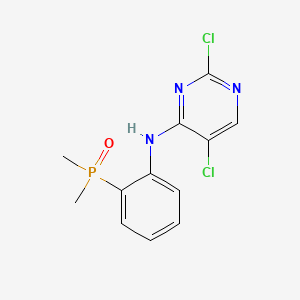
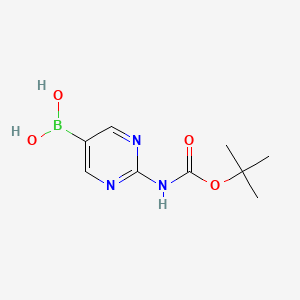
![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)
